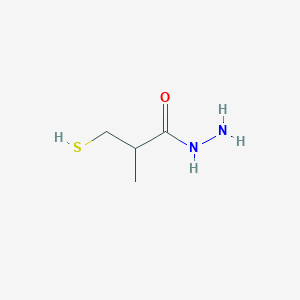![molecular formula C21H25BF2O2 B12841402 B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with difluoro and trans-4-propylcyclohexyl groups. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction between two aromatic rings. This can be achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, where fluorine atoms are substituted onto the aromatic ring.
Attachment of the Trans-4-Propylcyclohexyl Group: This step involves the addition of the trans-4-propylcyclohexyl group to the biphenyl core through a Friedel-Crafts alkylation reaction.
Formation of the Boronic Acid Group:
Industrial Production Methods
In an industrial setting, the production of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves large-scale reactions using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the difluoro and trans-4-propylcyclohexyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond. This reaction is facilitated by the presence of a base, which deprotonates the boronic acid group, enhancing its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar structure but lacks the boronic acid group.
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains an additional fluorine atom.
4’-Butyl-4-(3,4-difluorophenyl)bicyclohexyl: Similar biphenyl core with different substituents.
Uniqueness
B-[3,5-Difluoro-4’-(trans-4-propylcyclohexyl)[1,1’-biphenyl]-4-yl]boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules with high precision and efficiency.
Properties
Molecular Formula |
C21H25BF2O2 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
[2,6-difluoro-4-[4-(4-propylcyclohexyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H25BF2O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(23)21(22(25)26)20(24)13-18/h8-15,25-26H,2-7H2,1H3 |
InChI Key |
GWMHFNKFJXGGBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C2=CC=C(C=C2)C3CCC(CC3)CCC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


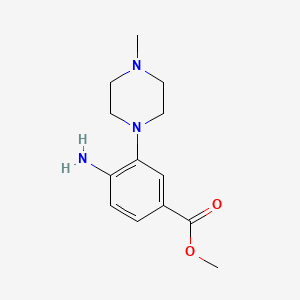
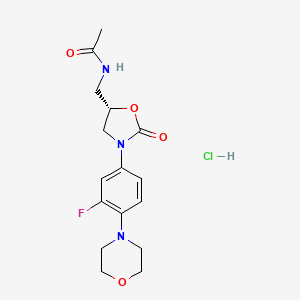

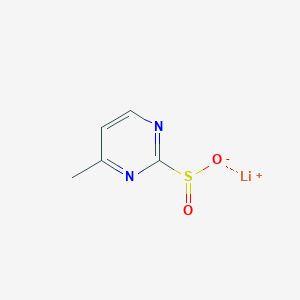
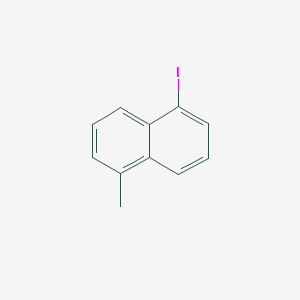




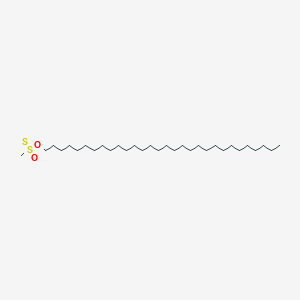
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
